N-methyl-5-[1-[[5-(4-methylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide
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Overview
Description
N-methyl-5-[1-[[5-(4-methylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a pyrrolidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-5-[1-[[5-(4-methylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the formation of the pyrrolidine ring, and finally the thiophene ring. Key steps may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Formation of the pyrrolidine ring: This can be synthesized via a cyclization reaction involving an amine and a carbonyl compound.
Formation of the thiophene ring: This can be synthesized through the reaction of a dicarbonyl compound with elemental sulfur.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
N-methyl-5-[1-[[5-(4-methylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-methyl-5-[1-[[5-(4-methylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N-methyl-5-[1-[[5-(4-methylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide can be compared with other similar compounds such as:
- N-methyl-5-[1-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide
- N-methyl-5-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide
These compounds share similar structural features but differ in the substituents on the pyrazole ring. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-methyl-5-[1-[[5-(4-methylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-14-5-7-15(8-6-14)20-16(12-23-24-20)13-25-11-3-4-17(25)18-9-10-19(27-18)21(26)22-2/h5-10,12,17H,3-4,11,13H2,1-2H3,(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJIKSYHSYEINK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2)CN3CCCC3C4=CC=C(S4)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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